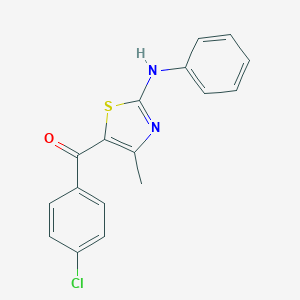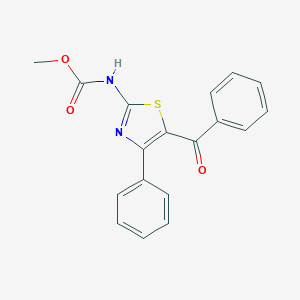![molecular formula C14H13ClN2O B282013 2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)
2-amino-N-[(4-chlorophenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(4-chlorophenyl)methyl]benzamide, commonly known as ACMB, is a chemical compound that belongs to the benzamide family. It is a white to off-white crystalline powder that is soluble in organic solvents. ACMB has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
ACMB has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties. ACMB has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the migration and invasion of cancer cells. ACMB has been studied for its potential use as a chemotherapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of ACMB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. ACMB has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of histone deacetylases, enzymes that are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
ACMB has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. ACMB has also been found to inhibit the activity of certain kinases that are involved in cell signaling pathways. It has been reported to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACMB has several advantages as a research tool. It is a relatively simple compound to synthesize and is readily available. It has been extensively studied for its anticancer properties, making it a useful tool for cancer research. However, ACMB has some limitations as a research tool. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on ACMB. One potential area of research is the development of more potent and selective analogs of ACMB. Another potential area of research is the investigation of the mechanism of action of ACMB. Further studies are needed to fully understand how ACMB inhibits the activity of certain enzymes and proteins. Another potential area of research is the investigation of the potential use of ACMB as a chemotherapeutic agent for the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of ACMB involves the reaction of 4-chlorobenzylamine with 2-aminobenzamide in the presence of a catalyst such as palladium or copper. The reaction takes place under mild conditions and yields ACMB in good yields. The purity of the compound can be improved by recrystallization from suitable solvents.
Propiedades
Fórmula molecular |
C14H13ClN2O |
|---|---|
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
2-amino-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H13ClN2O/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9,16H2,(H,17,18) |
Clave InChI |
FXYBYVPJDQCGGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B281933.png)

![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)
![2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281940.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281942.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)
![2-[(2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281949.png)
![2-[(2-{[4-(2-Methoxyphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281950.png)
![2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)